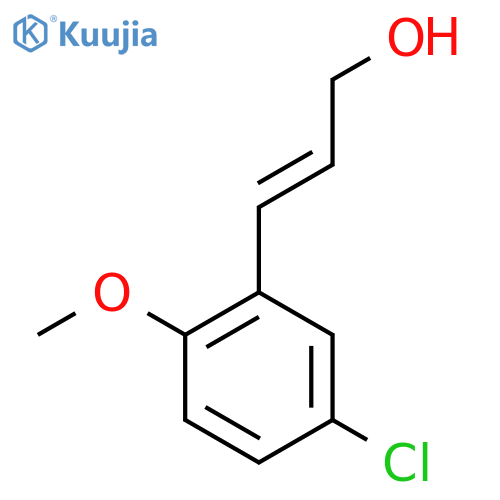

Cas no 1562234-57-4 (3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol)

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol

- EN300-1966599

- 1562234-57-4

-

- インチ: 1S/C10H11ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+

- InChIKey: LMQSVNYJXJMFIV-NSCUHMNNSA-N

- ほほえんだ: ClC1C=CC(=C(/C=C/CO)C=1)OC

計算された属性

- せいみつぶんしりょう: 198.0447573g/mol

- どういたいしつりょう: 198.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 29.5Ų

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966599-5.0g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 5g |

$2525.0 | 2023-05-31 | ||

| Enamine | EN300-1966599-2.5g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1966599-0.5g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 0.5g |

$535.0 | 2023-09-16 | ||

| Enamine | EN300-1966599-10g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-1966599-0.25g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1966599-0.1g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1966599-1.0g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 1g |

$871.0 | 2023-05-31 | ||

| Enamine | EN300-1966599-1g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1966599-10.0g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 10g |

$3746.0 | 2023-05-31 | ||

| Enamine | EN300-1966599-0.05g |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol |

1562234-57-4 | 0.05g |

$468.0 | 2023-09-16 |

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

3-(5-chloro-2-methoxyphenyl)prop-2-en-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 1562234-57-4 and Product Name: 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol

The compound with the CAS number 1562234-57-4 and the product name 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique aromatic and alkenyl functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both a chloro substituent at the 5-position of the phenyl ring and a methoxy group at the 2-position introduces a rich structural framework that can be exploited for various synthetic transformations and biological activities.

In recent years, the exploration of heterocyclic compounds and their derivatives has been a cornerstone in the development of novel therapeutic agents. The structural motif of 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol aligns well with this trend, as it combines elements that are frequently encountered in bioactive molecules. Specifically, the aromatic ring system serves as a scaffold for interactions with biological targets, while the alkenyl group provides opportunities for further functionalization through reactions such as epoxidation, hydroxylation, or polymerization.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The 5-chloro and 2-methoxy substituents on the phenyl ring are particularly valuable in medicinal chemistry due to their ability to modulate electronic properties and influence binding affinities. These groups can be further modified or incorporated into larger scaffolds to create molecules with enhanced pharmacological properties. For instance, the chloro group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional functional moieties, while the methoxy group can serve as a site for nucleophilic attack or protection-deprotection strategies.

The compound’s utility extends beyond simple building blocks; it has been explored in various synthetic pathways that highlight its versatility. For example, it can serve as a precursor in the synthesis of flavonoid-like structures, which are known for their wide range of biological activities including antioxidant, anti-inflammatory, and anticancer properties. The alkenyl group in 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol can be selectively functionalized to introduce additional polar or hydrophobic groups, thereby tailoring the molecule’s solubility and bioavailability.

Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence biological activity. Molecular modeling studies have shown that compounds with similar structural motifs to 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol can interact with specific protein targets through hydrophobic interactions and π-stacking effects. These insights have guided researchers in designing derivatives with improved binding affinities and selectivity. For instance, computational screening has identified that slight alterations in the position or nature of substituents on the aromatic ring can significantly impact binding to enzymes or receptors involved in disease pathways.

The synthesis of 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol itself is an intriguing challenge that has been addressed through various methodologies. One common approach involves the Friedel-Crafts alkylation followed by hydroxylation or epoxidation of the resulting alkene. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents onto the aromatic ring. These synthetic strategies not only showcase the compound’s versatility but also highlight advancements in organic synthesis techniques that enable efficient preparation of complex molecules.

The biological evaluation of 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol has revealed several promising activities that warrant further investigation. Preliminary studies have indicated potential effects on metabolic pathways relevant to inflammation and cancer progression. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups suggests that this compound may exhibit dual functionality, interacting with multiple targets simultaneously. Such multifaceted interactions are often desirable in drug design as they can lead to synergistic effects and reduced side effects.

In conclusion, 3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol (CAS No. 1562234-57-4) represents a valuable asset in pharmaceutical research due to its structural complexity and synthetic versatility. Its potential applications in drug discovery are supported by recent advancements in computational chemistry and synthetic methodologies. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play an important role in developing novel therapeutic agents for various diseases.

1562234-57-4 (3-(5-chloro-2-methoxyphenyl)prop-2-en-1-ol) 関連製品

- 1370601-16-3(4-Bromo-2-(1-methylethyl)-benzenemethanamine)

- 800402-13-5(Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)

- 134-47-4(AMI-1 free acid)

- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)

- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)

- 1806274-37-2(5-Difluoromethoxy-2,3-dimethylanisole)

- 2748749-29-1(INDEX NAME NOT YET ASSIGNED)

- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)

- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)

- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)